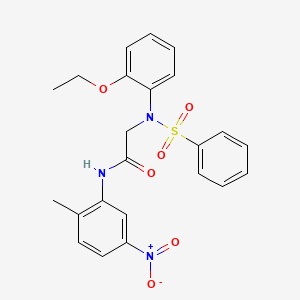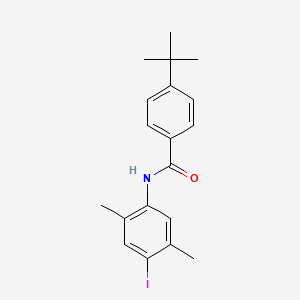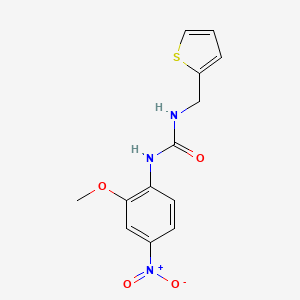![molecular formula C26H24O5 B4114805 ethyl 3-[4-methyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4114805.png)
ethyl 3-[4-methyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate
Overview
Description
Ethyl 3-[4-methyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate, also known as Compound A, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has shown promising results in various studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mechanism of Action
The mechanism of action of ethyl 3-[4-methyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate A involves its ability to modulate various signaling pathways involved in cell growth, proliferation, and inflammation. This compound A has been shown to activate the p38 MAPK signaling pathway, which plays a crucial role in regulating apoptosis and cell cycle arrest. Additionally, this compound A has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound A has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, this compound A has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of oncogenes. In neuronal cells, this compound A has been shown to reduce oxidative stress, inflammation, and neurodegeneration. In immune cells, this compound A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl 3-[4-methyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate A in lab experiments is its ability to selectively target specific signaling pathways involved in various diseases. Additionally, this compound A has shown low toxicity and high bioavailability, making it a potential candidate for drug development. However, one of the limitations of using this compound A in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of ethyl 3-[4-methyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate A. One of the potential directions is to identify the specific molecular targets of this compound A and elucidate its mechanism of action in different diseases. Additionally, further studies are needed to evaluate the efficacy and safety of this compound A in preclinical and clinical trials. Furthermore, the development of novel formulations and delivery systems can enhance the bioavailability and efficacy of this compound A in different disease models.
Scientific Research Applications
Ethyl 3-[4-methyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]propanoate A has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, this compound A has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound A has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, this compound A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
ethyl 3-[4-methyl-7-(naphthalen-1-ylmethoxy)-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24O5/c1-3-29-25(27)14-13-22-17(2)21-12-11-20(15-24(21)31-26(22)28)30-16-19-9-6-8-18-7-4-5-10-23(18)19/h4-12,15H,3,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVIUFGPIMSLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC4=CC=CC=C43)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4114729.png)
![2-[(4-chlorophenyl)thio]-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4114741.png)
![2-{2-[3-(trifluoromethyl)phenoxy]propanoyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4114753.png)
![N-(2,3-dichlorophenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4114759.png)
![N-(1-{[(3-ethylphenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B4114766.png)

![dimethyl 2-{[N-(3-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}terephthalate](/img/structure/B4114772.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4114781.png)
![2-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B4114789.png)
![2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]-N-(3,4-dimethoxyphenyl)hydrazinecarboxamide](/img/structure/B4114794.png)
![2-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}-N-phenylacetamide](/img/structure/B4114796.png)
![N-{4-[(dibutylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B4114804.png)
